Methyl 6-(benzyloxy)-3-oxohexanoate
Description
Methyl 6-(benzyloxy)-3-oxohexanoate (CAS: 299171-56-5) is a β-ketoester characterized by a benzyloxy group at the 6-position and a ketone at the 3-position of the hexanoate backbone. This compound is commercially available with a purity of ≥95% and is used as a synthetic intermediate in organic chemistry, particularly in the preparation of macrocyclic compounds and functionalized esters . Its structure combines lipophilic (benzyloxy) and reactive (β-ketoester) moieties, making it valuable for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H18O4 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
methyl 3-oxo-6-phenylmethoxyhexanoate |
InChI |
InChI=1S/C14H18O4/c1-17-14(16)10-13(15)8-5-9-18-11-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3 |
InChI Key |
JMCJZJFSCDADGU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)CCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The following table compares Methyl 6-(benzyloxy)-3-oxohexanoate with structurally related β-ketoesters and hexanoate derivatives:
Key Observations :
- Lipophilicity: The benzyloxy group in the target compound enhances lipophilicity compared to ethyl (Ethyl 3-oxohexanoate) or azido substituents, influencing solubility in organic solvents and membrane permeability .
- Synthetic Utility: The azido derivative (from ) is tailored for click chemistry applications, whereas the dipropylamino analog () is optimized for surfactant properties due to its amphiphilic structure.
Stability and Reactivity
- β-Ketoester Instability: Like other β-ketoesters, this compound is prone to keto-enol tautomerism, which can affect its reactivity in nucleophilic additions or reductions.
- Benzyloxy Group Stability: The benzyl ether moiety is susceptible to hydrogenolysis (e.g., Pd/C, H₂), enabling selective deprotection in multi-step syntheses .
Preparation Methods
General Synthetic Strategy
The preparation typically involves multi-step synthesis starting from simpler precursors such as hydroxyhexanoic acid derivatives or halogenated keto esters. The most common approach involves:
- Protection or introduction of the benzyloxy group via benzylation of a hydroxy precursor.
- Introduction or preservation of the keto group through oxidation or selective acylation.
- Esterification or transesterification to form the methyl ester.
Stepwise Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Benzylation | Benzyl chloride, base (e.g., potassium carbonate), polar solvent (e.g., DMF) | Conversion of 6-hydroxyhexanoate to 6-(benzyloxy)hexanoate intermediate. |
| 2 | Keto group introduction | Bromination of acetyl intermediate with brominating agent (e.g., NBS) in presence of acid catalyst | Formation of 3-oxo functionality by selective bromination at 3-position. |
| 3 | Esterification | Methanol, acid catalyst (e.g., sulfuric acid) under reflux | Formation of methyl ester from acid or acid derivative. |
| 4 | Purification | Crystallization or column chromatography | Isolation of pure methyl 6-(benzyloxy)-3-oxohexanoate. |
This route is consistent with procedures described for related benzyloxy-substituted keto esters in patent literature and synthetic organic research.
Detailed Example from Patent Literature
A process analogous to the preparation of methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, which is structurally related, involves:
- Benzylation of methyl-5-acetyl-2-hydroxybenzoate with benzyl chloride in the presence of a base and catalyst in a polar solvent such as dimethylformamide.
- Bromination of the acetyl group to form a bromoacetyl intermediate.
- Subsequent transformations including reduction or substitution to achieve the desired keto ester.
Though this example is from a benzoate system, the underlying principles apply to the hexanoate system of this compound.
Alternative Synthetic Approaches
- Malonate Alkylation Route: Using malonate esters (e.g., methyl malonate) alkylated with benzyloxy-substituted alkyl halides, followed by selective oxidation to introduce the keto group.
- Use of Protected Intermediates: Employing ketal or acetal protected intermediates to mask the keto group during benzylation steps, then deprotecting to yield the keto ester.
Reaction Conditions and Reagents
| Reaction Step | Common Reagents/Conditions | Notes |
|---|---|---|
| Benzylation | Benzyl chloride, K2CO3 or NaH, DMF or DMSO, room temp to 60°C | Polar aprotic solvents favor nucleophilic substitution; base deprotonates hydroxyl group. |
| Bromination | N-Bromosuccinimide (NBS), acid catalyst (e.g., HBr), solvent like acetone, 0-60°C | Selective bromination of methyl ketones to α-bromo ketones. |
| Esterification | Methanol, H2SO4 or HCl, reflux | Conventional Fischer esterification; removal of water drives equilibrium. |
| Reduction (if needed) | LiAlH4, NaBH4 in THF or alcohol solvents | For selective reduction of keto group if required to secondary alcohol derivatives. |
Research Findings and Optimization
- Base selection: Potassium carbonate is preferred for benzylation due to mildness and good yields.
- Solvent choice: Dimethylformamide and tetrahydrofuran are commonly used for their polarity and ability to dissolve reactants.
- Temperature control: Moderate temperatures (30–60°C) optimize reaction rates while minimizing side reactions.
- Purification: Crystallization from organic solvents or column chromatography yields high-purity product.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Range/Value | Impact on Yield and Purity |
|---|---|---|
| Benzylation temperature | 25–60°C | Higher temp increases rate but may cause side reactions |
| Base used | K2CO3 (1.2 eq) | Adequate for complete deprotonation and substitution |
| Solvent | DMF, DMSO, THF | Polar aprotic solvents enhance nucleophilicity |
| Bromination agent | NBS (1.0 eq) | Stoichiometric control essential for selectivity |
| Esterification catalyst | H2SO4 (catalytic amounts) | Drives equilibrium towards ester formation |
| Reaction time | 12–24 hours | Sufficient for complete conversion |
| Purification method | Column chromatography, recrystallization | Ensures removal of impurities and side products |
Q & A
Q. What are the established synthetic routes for Methyl 6-(benzyloxy)-3-oxohexanoate, and what key reagents are involved?
this compound is typically synthesized via nucleophilic substitution or esterification. A common approach involves introducing the benzyloxy group through alkylation of a β-keto ester precursor. For example, methyl 3-oxohexanoate can react with benzyl bromide in the presence of a base (e.g., NaH or K₂CO₃) to install the benzyloxy moiety. Purification often employs column chromatography using gradients of ethyl acetate/hexane, as seen in analogous triazine-based syntheses .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the benzyloxy group (δ ~4.5 ppm for –OCH₂Ph) and ketone/ester functionalities.
- IR Spectroscopy : Peaks near 1740 cm⁻¹ (ester C=O) and 1710 cm⁻¹ (ketone C=O).
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound in the lab?
- Use NIOSH/MSHA-approved respirators and chemical-resistant gloves to avoid inhalation/skin contact.
- Work in a fume hood with splash-proof goggles and lab coats.
- Store in sealed containers away from ignition sources, following protocols for β-keto esters .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Temperature Control : Lower temperatures (–35°C) minimize side reactions during benzylation, while higher temperatures (40–50°C) accelerate esterification .
- Catalyst Selection : DIPEA (N,N-diisopropylethylamine) enhances nucleophilicity in multi-step syntheses.
- Stoichiometry : Maintain a 1:1 molar ratio of benzylating agent to β-keto ester to avoid over-alkylation .
Q. What advanced analytical methods resolve structural ambiguities in derivatives of Methyl 6-(benzyloxy)-3-oxohexoate?
- HPLC-PDA/MS : Detects impurities and degradation products (e.g., hydrolyzed esters or oxidized ketones).
- X-ray Crystallography : Resolves stereochemical uncertainties, as demonstrated for structurally related β-keto esters .
- 2D NMR (COSY, HSQC) : Assigns coupling patterns and quaternary carbons in complex mixtures .
Q. How can mechanistic studies elucidate the reactivity of the benzyloxy group in this compound?
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated benzyl bromide to probe transition states.
- Computational Modeling (DFT) : Predict regioselectivity in benzylation or hydrolysis pathways.
- In-situ IR Monitoring : Track ketone/ester carbonyl shifts during reactions .
Q. How should researchers address contradictions in spectral data for this compound derivatives?
- Cross-validate NMR assignments with DEPT-135 or HMBC experiments.
- Compare experimental MS/MS fragmentation with simulated spectra (e.g., mzCloud).
- Re-crystallize the compound to rule out polymorphic effects, as done for similar esters .
Q. What role does this compound play in synthesizing bioactive molecules?
It serves as a precursor for:
- Antimicrobial Agents : The benzyloxy group enhances lipophilicity, improving cell membrane penetration.
- Enzyme Inhibitors : The β-keto ester moiety acts as a Michael acceptor in covalent inhibition strategies .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
- Low Melting Point : Use slow evaporation in non-polar solvents (e.g., hexane/CH₂Cl₂) to grow stable crystals.
- Hygroscopicity : Perform crystallizations under inert atmosphere (N₂/Ar).
- Disorder in Benzyl Groups : Refine structures using restraints in software like SHELXL .
Q. How can degradation pathways of this compound be studied under stress conditions?
- Forced Degradation (ICH Q1A) : Expose to heat (80°C), humidity (75% RH), or UV light to identify labile sites.
- LC-HRMS : Monitor hydrolysis (ester → carboxylic acid) or oxidation (ketone → carboxylic acid).
- Stability-Indicating Methods : Validate HPLC methods to separate degradation products from the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
